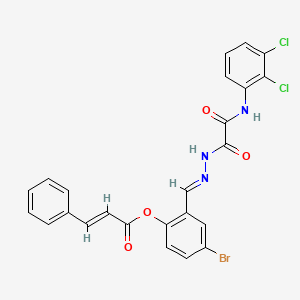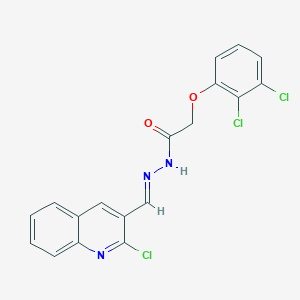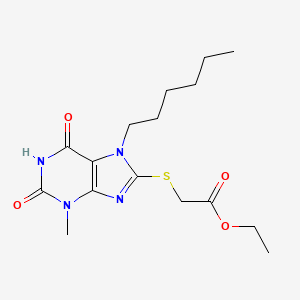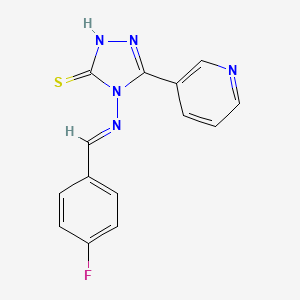
4-Bromo-2-((2-(2-((2,3-dichlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl cinnamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-((2-(2-((2,3-dichlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl cinnamate is a complex organic compound that features a bromine atom, dichlorophenyl group, and a cinnamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-((2-(2-((2,3-dichlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl cinnamate typically involves multiple steps:
Formation of the hydrazone intermediate: This step involves the reaction of 2,3-dichloroaniline with an appropriate oxoacetyl compound under acidic conditions to form the hydrazone.
Bromination: The hydrazone intermediate is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom.
Cinnamate coupling: The final step involves coupling the brominated hydrazone with cinnamic acid or its derivatives under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and cinnamate moieties.
Reduction: Reduction reactions can target the hydrazone and oxoacetyl groups.
Substitution: The bromine atom and dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Products may include quinones and carboxylic acids.
Reduction: Products may include amines and alcohols.
Substitution: Products vary depending on the nucleophile used, potentially forming new aromatic or aliphatic compounds.
Scientific Research Applications
4-Bromo-2-((2-(2-((2,3-dichlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl cinnamate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-((2-(2-((2,3-dichlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl cinnamate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory pathways and cancer cell proliferation.
Pathways Involved: It may inhibit key signaling pathways such as the NF-κB pathway in inflammation and the PI3K/Akt pathway in cancer.
Comparison with Similar Compounds
Similar Compounds
- **4-Bromo-2-((2,5-dichlorophenyl)imino)methyl)phenol
- **4-Bromo-2-((2,4-dichlorophenyl)imino)methyl)phenol
- **4-Bromo-2-((3,5-dichlorophenyl)imino)methyl)phenol
Uniqueness
4-Bromo-2-((2-(2-((2,3-dichlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl cinnamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research fields.
Properties
CAS No. |
477732-42-6 |
|---|---|
Molecular Formula |
C24H16BrCl2N3O4 |
Molecular Weight |
561.2 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(2,3-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C24H16BrCl2N3O4/c25-17-10-11-20(34-21(31)12-9-15-5-2-1-3-6-15)16(13-17)14-28-30-24(33)23(32)29-19-8-4-7-18(26)22(19)27/h1-14H,(H,29,32)(H,30,33)/b12-9+,28-14+ |
InChI Key |
ATZMYHHXTZKZFC-LAVRSZNUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12035816.png)
![4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12035817.png)
![4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 4-propoxybenzoate](/img/structure/B12035823.png)
![2-{[3-(1H-Imidazol-1-YL)propyl]amino}-3-((Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12035838.png)

![2-{[4,5-Bis(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B12035843.png)
![N'-[(E)-9-anthrylmethylidene]-2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12035847.png)
![N-[2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-2-oxoethyl]tetradecanamide](/img/structure/B12035857.png)

![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B12035872.png)
![1-[2-(Diethylamino)ethyl]-5-(2-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12035874.png)
![N-(4-sec-butylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12035882.png)

![[3-[(E)-[(3-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12035900.png)
